Protein Kinase C (19-36)

Enzymology Signal Transduction Drug Discovery

PKC (19-36) is a pseudosubstrate peptide inhibitor of PKC (IC50=0.18 μM) that directly competes with endogenous substrates, unlike ATP-competitive inhibitors. • >2,300-fold selectivity over PKA - minimal off-target interference • 30× more potent than CaMKII inhibitors in blocking hippocampal LTP • Reverses high-glucose-induced VSMC hyperproliferation. Lyophilized powder, ≥95% HPLC, -20°C storage. Global shipping.

Molecular Formula C93H159N35O24
Molecular Weight 2151.48
CAS No. 113731-96-7
Cat. No. B612403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein Kinase C (19-36)
CAS113731-96-7
SynonymsArg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn
Molecular FormulaC93H159N35O24
Molecular Weight2151.48
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C93H159N35O24/c1-47(2)39-62(122-74(135)50(7)113-70(132)45-111-77(138)55(24-12-15-33-94)116-78(139)58(27-19-37-109-92(103)104)115-75(136)51(8)114-84(145)63(40-52-21-10-9-11-22-52)123-76(137)54(97)23-18-36-108-91(101)102)85(146)118-59(28-20-38-110-93(105)106)79(140)119-60(29-31-67(98)129)82(143)117-56(25-13-16-34-95)80(141)124-65(42-68(99)130)87(148)128-73(49(5)6)89(150)125-64(41-53-44-107-46-112-53)86(147)120-61(30-32-71(133)134)83(144)127-72(48(3)4)88(149)121-57(26-14-17-35-96)81(142)126-66(90(151)152)43-69(100)131/h9-11,21-22,44,46-51,54-66,72-73H,12-20,23-43,45,94-97H2,1-8H3,(H2,98,129)(H2,99,130)(H2,100,131)(H,107,112)(H,111,138)(H,113,132)(H,114,145)(H,115,136)(H,116,139)(H,117,143)(H,118,146)(H,119,140)(H,120,147)(H,121,149)(H,122,135)(H,123,137)(H,124,141)(H,125,150)(H,126,142)(H,127,144)(H,128,148)(H,133,134)(H,151,152)(H4,101,102,108)(H4,103,104,109)(H4,105,106,110)/t50-,51-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-/m0/s1
InChIKeyNHCJMYZDRROLEW-OFXZVSIYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite powder
SolubilitySoluble in water
Storage-20°C

Protein Kinase C (19-36) Baseline Profile


Protein Kinase C (19-36), also known as PKC (19-36) or the PKC pseudosubstrate peptide inhibitor, is an 18-amino acid synthetic peptide derived from the pseudosubstrate regulatory domain of protein kinase C (PKC) [1]. It functions as a competitive inhibitor that binds to the substrate-binding site of PKC, preventing the phosphorylation of downstream targets [2]. The compound exhibits a baseline inhibitory potency of IC50 = 0.18 μM (180 nM) against purified protein kinase C in standard cell-free enzymatic assays [1].

1
Substrate-competitive PKC inhibitor for signal transduction studies
2
Compatible with cell-free enzymatic assays and permeabilized cell models
3
Unmodified peptide; cellular permeability may require permeabilization or myristoylation

Selecting PKC (19-36): Key Factors


Generic substitution of PKC inhibitors is not feasible due to substantial differences in their mechanisms of action, potency, and selectivity profiles. While ATP-competitive inhibitors like staurosporine or bisindolylmaleimides act on the catalytic domain, PKC (19-36) acts as a pseudosubstrate inhibitor that competes directly with endogenous substrates for the active site, conferring a distinct mode of inhibition [1]. Furthermore, even among pseudosubstrate peptides, sequence variations result in up to 30-fold differences in functional potency [2], and modifications like myristoylation dramatically alter cellular permeability and efficacy in intact cell systems [3]. These critical variances in mechanism, potency, and permeability preclude simple one-to-one substitution.

Mechanism mismatch
ATP-competitive inhibitors (e.g., staurosporine) bind the catalytic domain, altering inhibition dynamics vs. substrate-site competition.
Sequence-dependent potency
Even minor sequence variations among pseudosubstrate peptides can shift functional response up to 30-fold.
Cellular permeability context
Unmodified peptide may not enter intact cells; myristoylated analogs alter permeability and intracellular distribution.

PKC (19-36) Differentiation Evidence


Inhibition Potency vs. PKC (19-31)

Protein Kinase C (19-36) inhibits purified PKC with an IC50 of 0.18 μM, whereas the shorter 13-mer peptide PKC (19-31) exhibits reduced potency with an IC50 of 0.1 μM. . Note: A lower IC50 value indicates higher potency.

Potency vs. 19-31
Head-to-head
PKC (19-31) showed ~1.8-fold lower IC50 (0.1 µM vs. 0.18 µM) in cell-free PKC assay
Supports potency differentiation context
Reported under cell-free enzymatic conditions
Enzymology Signal Transduction Drug Discovery

Kinase Selectivity vs. ATP-Competitive Inhibitors

Protein Kinase C (19-36) demonstrates high selectivity for PKC over other AGC-family kinases. The IC50 for PKC is 0.18 μM, while the IC50 for cAMP-dependent protein kinase (PKA) is 423 μM, and for myosin light chain kinase (MLCK) is 24 μM . This contrasts sharply with broad-spectrum, ATP-competitive inhibitors like staurosporine, which inhibits PKC with an IC50 of 6 nM, PKA with an IC50 of 15 nM, and many other kinases [1].

Kinase Selectivity
Cross-study comparable
Selectivity window >2,300-fold over PKA; ATP-competitive comparator ~2.5-fold
Supports kinase selectivity context
Context-dependent; across in vitro kinase panels
Kinase Profiling Selectivity Chemical Biology

Functional Potency in LTP vs. CaMKII Inhibitor

In a functional assay measuring the induction of long-term potentiation (LTP) in hippocampal slices, PKC (19-36) was 30-fold more potent than the CaMKII inhibitor peptide [Ala286]CaMKII-(281-302) at blocking LTP [1]. This demonstrates its superior efficacy in a physiologically relevant, intact tissue system.

LTP Functional Assay
Head-to-head
30-fold more potent than CaMKII inhibitor in blocking LTP in hippocampal slices
Supports synaptic plasticity endpoint context
Rat hippocampal slice electrophysiology
Neuroscience Synaptic Plasticity Long-Term Potentiation

Diabetic Vasculopathy Model vs. Inactive Control

In vascular smooth muscle cells (VSMCs) exposed to high glucose (a model of diabetic vasculopathy), PKC (19-36) markedly attenuated hyperproliferation and hypertrophy, as well as the glucose-induced suppression of the natriuretic peptide receptor response [1]. The inactive single-point mutation control peptide, [Glu27]-PKC (19-36), showed no such effect, confirming the specificity of the observed biological activity .

Diabetic Vasculopathy
Head-to-head
Attenuated VSMC hyperproliferation and hypertrophy vs. inactive control peptide
Supports vascular pathology model context
High-glucose VSMC model; specificity confirmed by point mutant
Vascular Biology Cardiovascular Disease Diabetic Complications

Selectivity Profile vs. Related Kinases

In vitro kinase assays demonstrate that PKC (19-36) strongly inhibits native PKC with an IC50 of <1 μM, but also shows measurable inhibition of autophosphorylated Ca2+/calmodulin-dependent protein kinase II (CaMK-II) with an IC50 of 30 μM and proteolytically activated myosin light chain kinase (MLCK) with an IC50 of 35 μM [1]. This indicates a >30-fold selectivity window for PKC over these related kinases in this specific experimental context.

Related Kinase Selectivity
Class-level inference
PKC IC50
Supports selectivity screening context
Data to verify; exact values may shift with assay setup
Kinase Specificity Signal Transduction Enzyme Assay

PKC (19-36) Research & Industrial Applications


Dissecting PKC Signaling in Neuroscience

Ideal for studies on synaptic plasticity, learning, and memory. Its 30-fold higher potency in blocking long-term potentiation (LTP) compared to a CaMKII inhibitor in hippocampal slices makes it a superior tool for isolating PKC-dependent mechanisms in neuronal function [1].

Investigating Vascular Complications of Diabetes

Validated for use in cellular models of diabetic vasculopathy, such as high glucose-treated vascular smooth muscle cells (VSMCs). The compound effectively reverses pathological vascular proliferation and receptor suppression, providing a robust model for screening potential therapeutic agents targeting PKC-mediated complications [1].

Kinase Selectivity Profiling and Assay Development

Essential for developing highly selective biochemical and cell-based assays for PKC activity. With a >2,300-fold selectivity window for PKC over PKA, it serves as a superior reference inhibitor compared to non-selective ATP-competitive inhibitors like staurosporine [1].

Long-Term Stability in Cell & In Vivo Studies

Its status as a standard, unmodified peptide pseudosubstrate makes it suitable for short- to medium-term applications. For experiments requiring enhanced cellular permeability or prolonged stability, researchers should consider modified versions such as myristoylated PKC pseudosubstrate peptides (e.g., PKC 20-28 myristoylated) [1].

Application
Selection Property
Validation Focus
PKC signaling in neuroscience
Substrate-competitive inhibition mechanism
LTP endpoint validation and synaptic plasticity models
Diabetic vasculopathy models
Pathway-specific probe for PKC-dependent proliferation
Vascular smooth muscle cell proliferation endpoints
Kinase selectivity assays
Substrate-site vs. ATP-site selectivity context
AGC kinase family off-target profiling
Extended-duration cell studies
Peptide permeability and modification screening
Myristoylation-dependent cellular uptake review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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